N-retinylidene-N-retinylethanolamine

Catalog No.
S3703155
CAS No.
173449-96-2
M.F
C42H58NO+
M. Wt
592.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-retinylidene-N-retinylethanolamine

CAS Number

173449-96-2

Product Name

N-retinylidene-N-retinylethanolamine

IUPAC Name

2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol

Molecular Formula

C42H58NO+

Molecular Weight

592.9 g/mol

InChI

InChI=1S/C42H58NO/c1-32(20-22-39-35(4)17-12-25-41(39,6)7)14-10-16-34(3)30-38-31-37(24-27-43(38)28-29-44)19-11-15-33(2)21-23-40-36(5)18-13-26-42(40,8)9/h10-11,14-16,19-24,27,30-31,44H,12-13,17-18,25-26,28-29H2,1-9H3/q+1/b16-10+,19-11+,22-20+,23-21+,32-14+,33-15+,34-30+

InChI Key

WPWFMRDPTDEJJA-FAXVYDRBSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC(=[N+](C=C2)CCO)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC(=[N+](C=C2)CCO)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C2=CC(=[N+](C=C2)CCO)/C=C(\C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)/C

N-Retinylidene-N-retinylethanolamine, also known as A2E, is a major component of lipofuscin []. Lipofuscin is a fluorescent, age-related pigment that accumulates in the retinal pigment epithelium (RPE) of the eye [, ]. The RPE is a layer of cells in the back of the eye that supports the light-sensitive photoreceptor cells, the rods and cones [].

There is significant scientific research investigating the link between A2E accumulation and AMD, a leading cause of vision loss in older adults [, , ]. Here's a breakdown of the current understanding:

  • A2E Formation

    A2E is formed from the chemical breakdown of vitamin A (retinol) in the RPE []. This process is not fully understood, but light exposure is believed to play a role [].

  • A2E Accumulation and AMD

    Studies have shown a correlation between increased A2E levels in the RPE and AMD development [, ]. However, it is not entirely clear if A2E directly causes AMD or is a byproduct of the disease process.

  • Potential Toxic Effects of A2E

    A2E may contribute to AMD through several mechanisms, including oxidative stress, inflammation, and impaired protein degradation in the RPE cells [, ].

N-retinylidene-N-retinylethanolamine, commonly referred to as A2E, is a bis-retinoid compound formed by the condensation of two molecules of retinal and one molecule of ethanolamine. It is one of the principal components of lipofuscin, a fluorescent material that accumulates in the lysosomes of retinal pigment epithelium (RPE) cells as individuals age. The presence of A2E in lipofuscin is significant because it is associated with various retinal degenerative diseases, particularly Age-related Macular Degeneration. A2E exhibits cytotoxic properties, which are believed to contribute to cellular damage within the retina, leading to visual impairment over time .

: Under light exposure, A2E can undergo photoisomerization and oxidation reactions, leading to the generation of reactive oxygen species that may exacerbate oxidative stress in retinal cells .
  • Degradation Pathways: A2E can degrade into smaller retinoid fragments through hydrolysis or oxidative processes, contributing to further cellular damage and inflammation in the RPE .
  • A2E has been shown to have significant biological activity, particularly concerning its cytotoxic effects on retinal cells. Key points include:

    • Cytotoxicity: A2E accumulation in RPE cells leads to apoptosis and necrosis due to oxidative stress and inflammation. This cytotoxicity is linked to the pathogenesis of Age-related Macular Degeneration and other retinal disorders .
    • Inflammatory Response: Studies have indicated that A2E can induce the expression of pro-inflammatory cytokines in RPE cells, contributing to chronic inflammation observed in degenerative retinal diseases .
    • Autophagy Activation: Interestingly, A2E has been found to activate autophagy pathways in RPE cells, which may represent a cellular response aimed at mitigating damage caused by its accumulation .

    The synthesis of N-retinylidene-N-retinylethanolamine can be achieved through various methods:

    • Traditional Condensation: The most common method involves mixing retinal with ethanolamine under controlled conditions (temperature and pH) to facilitate the condensation reaction.
    • Continuous Flow Synthesis: Recent advancements have introduced continuous flow synthesis techniques, which allow for more efficient production of A2E by optimizing reaction conditions dynamically throughout the process .
    • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation, providing a rapid synthesis route for obtaining high-purity A2E .

    N-retinylidene-N-retinylethanolamine has several applications primarily in biomedical research:

    • Retinal Disease Research: It serves as a model compound for studying mechanisms of retinal degeneration and developing therapeutic interventions for related diseases.
    • Fluorescent Marker: Due to its fluorescent properties, A2E is used as a marker in imaging studies of lipofuscin accumulation in RPE cells.
    • Drug Development: Understanding its biological activity may aid in designing drugs that target oxidative stress and inflammation pathways in retinal diseases .

    Research on N-retinylidene-N-retinylethanolamine has revealed important interactions with other biomolecules:

    • Protein Interactions: A2E has been shown to interact with various proteins involved in phototransduction and cellular stress responses, influencing their activity and stability.
    • Lipid Membrane Interactions: It can integrate into lipid membranes, altering membrane fluidity and potentially affecting cellular signaling pathways.
    • Reactive Oxygen Species Generation: A2E's photochemical properties lead to the generation of reactive oxygen species upon light exposure, which can interact with cellular components, resulting in oxidative damage .

    Several compounds share structural similarities with N-retinylidene-N-retinylethanolamine. Here are a few notable examples:

    Compound NameStructure SimilarityUnique Properties
    N-retinylidene-N-retinolSimilar bis-retinoid structureLess cytotoxic than A2E; involved in visual cycle
    N-retinylidene-N-retinylmethanolBis-retinoid with an additional methyl groupExhibits lower fluorescence than A2E
    N-retinyloxyethylamineContains an ether linkageShows different interaction profiles with proteins
    All-trans RetinalAldehyde form of vitamin AEssential for vision but lacks the lipofuscin component

    The uniqueness of N-retinylidene-N-retinylethanolamine lies in its specific role within lipofuscin accumulation and its pronounced cytotoxic effects compared to other retinoids. Its involvement in age-related retinal diseases sets it apart from similar compounds that do not exhibit such detrimental biological activities .

    XLogP3

    11.7

    Hydrogen Bond Acceptor Count

    1

    Hydrogen Bond Donor Count

    1

    Exact Mass

    592.451840474 g/mol

    Monoisotopic Mass

    592.451840474 g/mol

    Heavy Atom Count

    44

    UNII

    NJT7M2994G

    Wikipedia

    N-retinylidene-N-retinylethanolamine

    Dates

    Modify: 2024-04-14

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